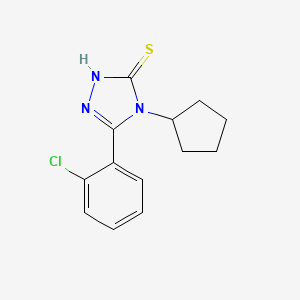
5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed explanation of the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research indicates that compounds like 5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol are often used in the synthesis of heterocyclic compounds, particularly thiadiazoles and thiadiazines, due to their potential biological activities. For instance, the synthesis of 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines from similar triazole compounds has been noted, showing significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound has been studied, providing insights into molecular geometry, stability, and intermolecular interactions, which are crucial for understanding their reactivity and potential applications (Sarala et al., 2006).
Antimicrobial and Biological Activities
Antimicrobial Activities
The antimicrobial properties of triazole compounds have been a significant focus of research. For instance, novel heterocyclic compounds derived from triazole structures have shown considerable anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Antifungal and Antibacterial Properties
The synthesis of new series of fused triazoles from similar compounds and their subsequent screening for in vitro antibacterial and antifungal activity highlight their potential as antimicrobial agents. Certain synthesized triazolo-thiadiazoles exhibited notable antibacterial and antifungal activities, emphasizing the relevance of these compounds in developing new antimicrobial agents (Joshi et al., 2021).
Enzyme Inhibition and Biological Screening
Enzyme Inhibition
Compounds similar to this compound have been investigated for their enzyme inhibitory properties. For example, their role in inhibiting lipase and α-glucosidase enzymes suggests potential therapeutic applications in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).
Screening for Antitumor Activities
Some novel triazole derivatives have been synthesized and screened for their antitumor activities, indicating the potential of these compounds in cancer treatment strategies. The biological activity studies against different cell lines provide valuable insights into their therapeutic potential and guide future drug development (Abdelrehim, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c14-11-8-4-3-7-10(11)12-15-16-13(18)17(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMZHTMCZMQIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
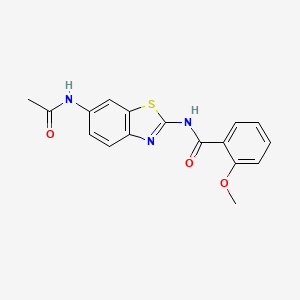
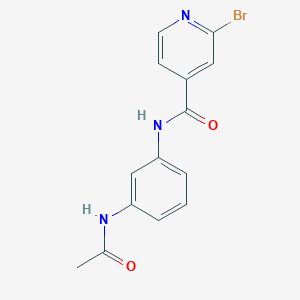
![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)
![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2556014.png)
![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)
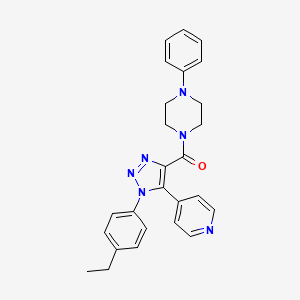
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)
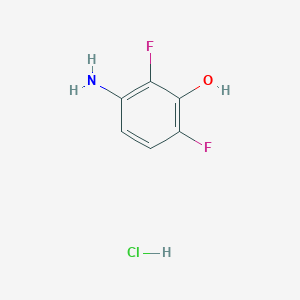

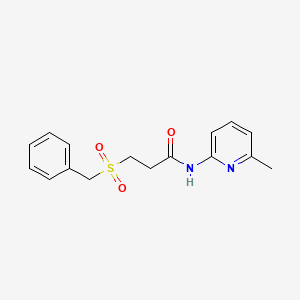
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)
